molecular formula C19H28N2O4 B8266306 Benzyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-YL)acetate

Benzyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-YL)acetate

Cat. No.: B8266306
M. Wt: 348.4 g/mol
InChI Key: MPCQNXSOOHCLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-YL)acetate is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-YL)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester functionality, converting it to the corresponding alcohol.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Benzyl 2-(4-aminopiperidin-1-yl)ethanol

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Benzyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-YL)acetate primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, facilitating the formation of desired products or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(4-aminopiperidin-1-yl)acetate: Similar structure but lacks the Boc protection, making it more reactive.

    Benzyl 2-(4-(methoxycarbonyl)amino)piperidin-1-yl)acetate: Features a methoxycarbonyl group instead of the Boc group, offering different reactivity and protection properties.

    Benzyl 2-(4-(acetylamino)piperidin-1-yl)acetate: Contains an acetyl group, providing different protection and reactivity characteristics.

Uniqueness

Benzyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-YL)acetate is unique due to the presence of the Boc group, which offers robust protection for the amine functionality while being easily removable under mild acidic conditions. This makes it highly valuable in multi-step synthetic processes where selective protection and deprotection are crucial .

Properties

IUPAC Name

benzyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-9-11-21(12-10-16)13-17(22)24-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCQNXSOOHCLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.